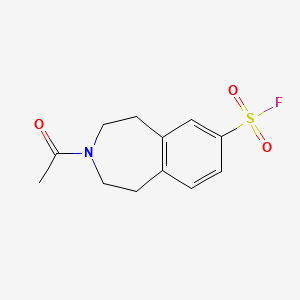
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride is a complex organic compound with a unique structure that includes a benzazepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the benzazepine core, followed by the introduction of the acetyl and sulfonyl fluoride groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
Uniqueness
Compared to similar compounds, 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has unique properties due to the presence of the sulfonyl fluoride group. This group can enhance the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14FNO3S |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl fluoride |
InChI |
InChI=1S/C12H14FNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
KPTAUTLVASROBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















